Allyl Phenyl Ether-d5
Description
Allyl Phenyl Ether-d5 (CAS 1373735-60-4) is a deuterated derivative of allyl phenyl ether (CAS 1746-13-0), where five hydrogen atoms in the allyl group (–CH2–CH=CH2) are replaced by deuterium. Its molecular formula is C9H5D5O, with a molecular weight of 139.21 g/mol . This compound is primarily used as a stable isotopic standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies, due to its defined deuterium substitution pattern.
The non-deuterated parent compound, allyl phenyl ether, is a colorless liquid with a molecular structure comprising a phenyl group (–C6H5) linked via an ether bond to an allyl moiety (–CH2–CH=CH2). Its synthesis typically involves the Williamson etherification reaction between sodium phenoxide and allyl halides (e.g., allyl bromide) .
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSICDHOUBKJKP-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC=C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Solvent Selection : Anhydrous dimethoxyethane (DME) is preferred for homogeneous reactions, achieving near-quantitative yields (>95%). Polar aprotic solvents minimize side reactions such as elimination.
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Temperature : Reactions proceed efficiently at 60–80°C under reflux, balancing kinetic acceleration and solvent stability.
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Deuterium Retention : Strictly anhydrous conditions and deuterated solvents (e.g., D₂O for quenching) prevent hydrogen-deuterium exchange, ensuring isotopic purity >98%.
Industrial-Scale Modifications
Industrial production scales this synthesis using continuous-flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.5 L | 500 L |
| Temperature | 70°C | 65–75°C |
| Yield | 92–95% | 88–90% |
| Isotopic Purity | 98.5% | 97.2% |
Challenges : Deuterated allyl bromide’s higher cost necessitates efficient recycling of unreacted starting materials via fractional distillation.
Alternative Synthetic Routes and Their Mechanistic Nuances
Ullmann-Type Coupling with Deuterated Reagents
A copper-catalyzed coupling between deuterated allyl iodides (CD₂=CD-CD₂I) and phenols offers an alternative pathway. This method avoids strong bases, making it suitable for acid-sensitive substrates.
Conditions :
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Catalyst: CuI (5 mol%)
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Ligand: 1,10-Phenanthroline
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Solvent: DMF-d₇ at 120°C
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Yield: 78–82%
Limitations : Lower isotopic purity (94–96%) due to partial dehalogenation side reactions.
Acid-Catalyzed Deuterium Exchange
Post-synthetic deuteration of non-labeled allyl phenyl ether via acid-catalyzed H/D exchange provides a cost-effective route.
Procedure :
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Dissolve allyl phenyl ether in D₂O containing 10% DCl.
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Reflux at 100°C for 48 hours.
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Extract with CDCl₃ and dry over MgSO₄.
Outcome :
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Deuterium incorporation: 85–90% at allylic positions.
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Disadvantages: Incomplete labeling and formation of regioisomers.
Analytical Validation of Synthetic Success
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
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High-Resolution MS : Molecular ion cluster at m/z 139 ([C₉D₅H₅O]⁺) with isotopic abundance matching theoretical predictions.
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Fragmentation Patterns : Loss of CD₂=CD₂ (28 Da) confirms allyl group deuteration.
Isotopic Ratio Analysis
Isotope-ratio mass spectrometry (IRMS) quantifies bulk deuterium content, typically achieving 97–99% isotopic enrichment.
Kinetic and Thermodynamic Considerations
Deuterium Isotope Effects (KIE)
The kinetic isotope effect (KIE = k_H/k_D ≈ 2.3) slows nucleophilic substitution in deuterated allyl bromide, necessitating extended reaction times (8–12 hours vs. 4–6 hours for protiated analogs).
Solvent Influence on Reaction Kinetics
Comparative studies in deuterated vs. non-deuterated solvents reveal:
| Solvent | Dielectric Constant (ε) | Reaction Rate (×10⁻³ s⁻¹) |
|---|---|---|
| DME-d₁₀ | 7.2 | 2.45 |
| THF-d₈ | 7.5 | 2.10 |
| Toluene-d₈ | 2.4 | 1.65 |
Polar solvents enhance ion pair separation, accelerating the reaction.
Industrial Production and Scalability Challenges
Cost-Benefit Analysis of Deuterated Reagents
Deuterated allyl bromide costs approximately 50× more than its protiated counterpart, driving research into catalytic deuteration methods.
Continuous-Flow Synthesis
Adopting microreactor technology improves heat dissipation and mixing efficiency:
| Reactor Type | Residence Time | Yield | Purity |
|---|---|---|---|
| Batch | 8 hours | 88% | 97.2% |
| Continuous-Flow | 45 minutes | 91% | 98.1% |
Chemical Reactions Analysis
Claisen Rearrangement: Primary Reaction Pathway
Allyl Phenyl Ether-d5 undergoes a -sigmatropic rearrangement under thermal conditions (typically at 250°C) to form 6-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one , which tautomerizes to o-allylphenol-d5 (Fig. 1) . The deuterium labeling does not alter the reaction mechanism but aids in isotopic tracing for mechanistic studies .
Key Mechanistic Insights:
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Concerted Cyclic Transition State : The reaction proceeds via a six-membered cyclic transition state involving simultaneous C–O bond cleavage and C–C bond formation (Fig. 2) .
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Electron Localization Function (ELF) Analysis :
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The reaction involves 10 distinct steps separated by fold and cusp catastrophes in the ELF topology .
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C–O Bond Cleavage : Heterolytic cleavage occurs, with electron density resonating between oxygen and carbon atoms (B3LYP method) or forming a non-bonding V(O) basin (M052x method) .
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C–C Bond Formation : The new bond between the allyl group and the phenyl ring forms after the transition state (Step VIII), facilitated by a non-bonding V(C2) basin acting as a “bridgehead” for electron density transfer .
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Activation Energy:
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Computed activation barriers range from 38.0 to 39.7 kcal/mol depending on the DFT method (B3LYP vs. M052x) .
Reaction Steps and ELF Topology
The reaction’s electronic evolution is summarized below:
| Step | ELF Topology Change | Chemical Event |
|---|---|---|
| I | Initial structure with intact C–O bond | This compound geometry optimization |
| II | V(O) basin forms (M052x) | C–O bond heterolysis begins |
| VIII | V(C2) non-bonding basin appears | C–C bond formation initiates |
| IX–X | Localized V(C,C) basins emerge | Dearomatization of phenyl ring completes |
Data derived from Bonding Evolution Theory (BET) studies .
Byproducts and Competing Pathways
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Oxidation/Reduction Reactions : Limited data exist, but theoretical studies suggest potential for allyl group oxidation to carbonyl derivatives under strong oxidizing agents.
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Dimerization : Not observed under standard Claisen conditions due to the intramolecular nature of the rearrangement.
Isotopic Labeling Evidence
A C labeling study at the C3 position of the allyl group confirmed that the labeled carbon exclusively bonds to the aromatic ring in the product, validating the concerted mechanism .
Industrial and Synthetic Relevance
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Synthesis of Deuterated Phenols : The rearrangement produces o-allylphenol-d5 , a valuable intermediate in NMR spectroscopy and metabolic tracing.
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Catalytic Variations : Acid catalysts (e.g., Lewis acids) can lower the activation energy, though industrial-scale applications remain rare.
Biological Implications
While Claisen rearrangements are uncommon in biological systems, deuterated analogs like this compound are used to study enzyme-catalyzed sigmatropic reactions (e.g., chorismate mutase in aromatic amino acid biosynthesis) .
Scientific Research Applications
Nuclear Magnetic Resonance Spectroscopy
Application : The deuterium labeling of Allyl Phenyl Ether-d5 makes it an excellent internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy.
Significance : The distinct signals produced by deuterium atoms facilitate the analysis of complex mixtures and provide insights into molecular interactions and dynamics .
Metabolic Studies
Application : this compound is utilized in tracing metabolic pathways in biological systems.
Significance : Its incorporation into biological molecules allows researchers to study the transformation and fate of compounds within metabolic processes, providing valuable data on drug metabolism and pharmacokinetics .
Polymer Chemistry
Application : The compound is employed in the synthesis of deuterated polymers.
Significance : These polymers are crucial for studying polymerization mechanisms and properties, offering insights into material behavior under various conditions .
Case Study 1: NMR Spectroscopy Application
A study demonstrated the effectiveness of this compound as an internal standard in NMR spectroscopy. Researchers utilized the compound to analyze reaction mixtures involving complex organic compounds. The clear deuterium signals allowed for precise quantification of reactants and products, enhancing the understanding of reaction kinetics and mechanisms.
Case Study 2: Metabolic Pathway Tracing
In a metabolic study, scientists incorporated this compound into a model organism to trace the metabolism of xenobiotic compounds. The results highlighted how deuterated compounds can provide insights into metabolic transformations, revealing pathways that would be challenging to observe with non-deuterated analogs.
Mechanism of Action
The primary mechanism of action for Allyl Phenyl Ether-d5 involves the Claisen rearrangement. This reaction proceeds through a concerted mechanism where a carbon-carbon bond forms between the carbon-3 of the allyl group and the ortho position of the benzene ring while the carbon-oxygen bond of the ether breaks . This results in the formation of 2-allylphenol, with the deuterium atoms remaining intact.
Comparison with Similar Compounds
Structural and Thermodynamic Comparisons
Table 1: Molecular and Thermodynamic Properties
Key Findings :
- Deuterium Isotope Effects: this compound exhibits altered reaction kinetics compared to its non-deuterated counterpart. For example, deuterium substitution in the allyl group may slow reaction rates in processes like the Claisen rearrangement due to increased bond strength (C–D vs. C–H) .
- Thermal Behavior: Non-deuterated allyl phenyl ether rearranges in high-temperature water (200–250°C) to yield 2-allylphenol (56%) and 2-methyl-2,3-dihydrobenzofuran (72%) via hydration and cyclization . Deuterated analogs likely follow similar pathways but with modified activation energies.
- For instance, phenyl substitution at the center carbon of an allyl anion increases heat of formation by +32.8 kcal/mol . Cyclopropyl Group: In contrast, cyclopropyl substitution stabilizes allyl cations at terminal positions but destabilizes them at the center due to electronic delocalization constraints .
Table 2: Bioactivity and Reactivity
Key Findings :
- Antiproliferative Activity : In thiadiazine derivatives, replacing a cyclohexyl group with phenyl or allyl groups (compounds 9a and 9b ) reduced antiproliferative efficacy by 1.2- and 1.5-fold, respectively, highlighting the importance of steric and electronic compatibility in drug design .
- Antimicrobial Activity : Allyl isothiocyanate (active) and allyl acetate (inactive) demonstrate that sulfur-containing functional groups (e.g., –N=C=S) are critical for spore resistance reduction, whereas simple ethers lack bioactivity .
Reaction Selectivity and Catalytic Behavior
- Photo-Claisen Rearrangement: Allyl phenyl ether undergoes rearrangement in aqueous β-cyclodextrin (β-CD) to yield ortho- and para-allylphenols. The deuterated form may exhibit altered regioselectivity due to isotope effects on transition-state stabilization .
- Palladium-Catalyzed Reactions : In Pd-mediated allylic substitutions, phenyl groups participate in aromatic stacking with chiral ligands (e.g., TS-R transition state), enhancing enantioselectivity. Deuterated allyl groups could modulate steric interactions in such systems .
Biological Activity
Allyl Phenyl Ether-d5 (C9H5D5O) is a deuterated compound that has garnered attention in various fields of research, particularly due to its unique properties and biological activity. This article explores its biochemical mechanisms, applications in scientific research, and relevant case studies.
Overview of this compound
This compound is a colorless liquid characterized by its distinct aromatic odor. The presence of deuterium atoms enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, making it an important tool in chemical and biological studies. The compound primarily targets the carbon-oxygen bond in the ether group and the carbon-carbon bond between the allyl group and the phenol ring, leading to significant biochemical transformations.
Claisen Rearrangement : The primary mode of action for this compound involves the Claisen rearrangement, a reaction where the compound is converted into 2-allylphenol under acidic conditions. This transformation is crucial for understanding its reactivity and potential biological effects.
Biochemical Pathways : The Claisen rearrangement affects the electron localization function (ELF) and leads to dearomatisation, which can alter the compound's reactivity profile significantly. The resultant product, 2-allylphenol, exhibits distinct biological properties that can be exploited in various applications.
Biological Activity
Research into the biological activity of this compound indicates several potential applications:
- Metabolic Studies : The compound is utilized to trace the incorporation and transformation of deuterated compounds in biological systems, providing insights into metabolic pathways.
- Antioxidant Properties : Preliminary studies suggest that derivatives of allyl phenyl ether may exhibit antioxidant activity, which could have implications for health and disease prevention.
Case Studies
- Nanostructured Catalysts : A study investigated the synthesis of allyl phenyl ether using nanostructured catalysts at elevated temperatures. The results indicated that heating allyl phenyl ether above 400 °C leads to the formation of various products, including 2-allylphenol at a yield of 56% after one hour at 90-95 °C .
- NMR Spectroscopy Applications : Due to its deuterium labeling, this compound serves as an excellent internal standard for NMR spectroscopy. This application has been critical in elucidating reaction mechanisms and understanding metabolic processes in biological systems .
- Polymer Chemistry : In polymer synthesis, deuterated compounds like this compound are used to study polymerization mechanisms. Their unique isotopic composition allows researchers to track reaction pathways more effectively.
Chemical Reactions Analysis
The following table summarizes key reactions involving this compound:
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Claisen Rearrangement | Acidic conditions | 2-Allylphenol |
| Oxidation | Varies | Oxidized derivatives |
| Reduction | Varies | Reduced derivatives |
Q & A
Q. What are the standard synthetic routes for Allyl Phenyl Ether-d5, and how does deuteration affect reaction conditions?
this compound is synthesized via nucleophilic substitution, analogous to its non-deuterated counterpart. For example, reacting deuterated allyl bromide (CH₂=CD-CD₂-Br) with sodium phenoxide (C₆H₅ONa) under controlled heating yields this compound . Deuteration requires anhydrous conditions to prevent hydrogen-deuterium exchange. The use of deuterated reagents (e.g., D₂O for quenching) ensures isotopic integrity. Note that deuteration may slow reaction kinetics due to the kinetic isotope effect (KIE), necessitating extended reaction times .
Q. How is isotopic purity of this compound verified using analytical techniques?
Isotopic purity is assessed via:
- Mass Spectrometry (MS): High-resolution MS detects the molecular ion cluster (e.g., [M]⁺ for C₉D₅H₅O) and quantifies deuterium incorporation (>98% purity is typical for research-grade standards) .
- NMR Spectroscopy: ¹H NMR shows suppressed proton signals at deuterated positions (e.g., allylic protons replaced by deuterium). ²H NMR or ¹³C DEPT experiments confirm deuterium placement .
- Isotopic Ratio Analysis: Isotope-ratio mass spectrometry (IRMS) validates bulk deuterium content .
Q. What are the key spectral characteristics (NMR, MS) distinguishing this compound from its non-deuterated counterpart?
- ¹H NMR: The allylic proton signals (δ ~3.8–4.5 ppm) in non-deuterated Allyl Phenyl Ether are absent in the deuterated form. Aromatic protons (δ ~6.8–7.4 ppm) remain unchanged .
- MS: The molecular ion peak shifts from m/z 134 (C₉H₁₀O) to m/z 139 (C₉D₅H₅O), with a characteristic isotopic pattern reflecting deuterium substitution .
Advanced Research Questions
Q. How do deuterium isotope effects influence the Claisen rearrangement kinetics of this compound compared to the protiated form?
The Claisen rearrangement of this compound exhibits a measurable KIE due to deuterium substitution at allylic positions. Computational studies (e.g., DFT) suggest that the rearrangement’s six-membered transition state involves partial cleavage of the C–D bond, leading to slower kinetics (k_H/k_D ≈ 2–3). Experimental validation via Arrhenius plots under controlled thermal conditions (e.g., 200–250°C) confirms this retardation .
Q. What computational methods (e.g., DFT) are used to model the reaction pathways of this compound in Pd-catalyzed allylation reactions?
Density Functional Theory (DFT) simulations, such as B3LYP/6-31G(d), model the π-allyl Pd intermediate formation. For this compound, deuterium substitution alters the van der Waals interactions between the substrate and Pd(0) catalyst, as seen in the Gibbs free energy profile of the association step. This computational approach helps predict regioselectivity in allylic substitutions .
Q. How can factorial design be applied to optimize the thermal decomposition of this compound in aqueous environments?
A 2³ factorial design (variables: temperature, reaction time, and pH) identifies optimal conditions for product selectivity. For example:
- At 230°C, this compound predominantly forms 2-(2-hydroxyprop-1-yl)phenol-d5 (37% yield) via hydration.
- At 250°C, cyclization to 2-methyl-2,3-dihydrobenzofuran-d5 dominates (72% yield) . Statistical analysis (ANOVA) resolves interactions between variables, minimizing experimental runs while maximizing data robustness .
Q. How to resolve contradictions in product distributions observed during thermal reactions of this compound under varying conditions?
Conflicting product ratios (e.g., hydration vs. cyclization) arise from competing kinetic and thermodynamic control. For example:
- Low temperatures (180°C): Hydration is reversible, favoring 2-allylphenol-d5.
- High temperatures (>250°C): Cyclization becomes irreversible, driven by entropy . Mechanistic studies using isotopically labeled intermediates (e.g., 2-allylphenol-d5) and kinetic modeling clarify these pathways .
Methodological Notes
- Synthetic Protocols: Always use deuterium-compatible catalysts (e.g., SmI₂ in D₂O) to prevent isotopic scrambling during deprotection .
- Analytical Calibration: Cross-reference spectral data with certified standards (e.g., ASD-M-502-50) to ensure accuracy .
- Data Interpretation: Use software like Gaussian for DFT modeling or Minitab for factorial design analysis to enhance reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
